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Compound of Interest

Compound Name: 2-Methylindole-4-carboxaldehyde

Cat. No.: B3041560 Get Quote

Introduction: The Indole Scaffold and the
Significance of C4-Functionalization
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a

vast array of natural products, pharmaceuticals, and functional materials.[1] Its inherent

biological activity has rendered it a "privileged scaffold" in drug discovery, with indole-

containing molecules demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial

agents. While functionalization at the C2 and C3 positions of the indole ring is well-established,

selective modification at the C4 position of the benzene portion of the heterocycle presents a

unique synthetic challenge and a gateway to novel chemical space. 2-Methylindole-4-
carboxaldehyde, in particular, has emerged as a highly valuable and versatile building block,

offering a strategic entry point for the synthesis of complex molecular architectures with

significant therapeutic potential. This application note provides a comprehensive overview of

the synthesis, properties, and diverse applications of 2-Methylindole-4-carboxaldehyde,

complete with detailed experimental protocols for its utilization in organic synthesis.

Physicochemical Properties and Spectroscopic
Characterization
A thorough understanding of the physical and spectroscopic properties of 2-Methylindole-4-
carboxaldehyde is crucial for its effective use in synthesis and for the characterization of its

derivatives.
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Property Value Reference

Molecular Formula C₁₀H₉NO -

Molecular Weight 159.18 g/mol -

Appearance Off-white to yellow solid General Observation

Melting Point

Not consistently reported;

expected to be a solid at room

temperature.

-

Solubility

Soluble in common organic

solvents like dichloromethane,

ethyl acetate, and methanol.

General Chemical Knowledge

Spectroscopic Data:

While a dedicated public spectrum for 2-Methylindole-4-carboxaldehyde is not readily

available, the expected spectroscopic characteristics can be inferred from related structures

such as indole-3-carboxaldehydes and methyl-substituted indoles.[2][3][4][5]

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the

aldehyde proton (CHO) in the downfield region (around δ 9-10 ppm). The methyl group at the

C2 position would appear as a singlet around δ 2.5 ppm. The aromatic protons on the indole

ring would exhibit complex splitting patterns in the aromatic region (δ 7-8 ppm). The N-H

proton of the indole would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will feature a resonance for the carbonyl carbon of the

aldehyde group at approximately δ 185-195 ppm. The carbon of the methyl group will

resonate in the upfield region. The spectrum will also display distinct signals for the nine

aromatic carbons of the indole scaffold.

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for

the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1670-1700

cm⁻¹. A broad N-H stretching band around 3300-3400 cm⁻¹ is also expected.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding

to the molecular weight of the compound (159.18 g/mol ).

Synthetic Strategies for 2-Methylindole-4-
carboxaldehyde
Direct C4-formylation of 2-methylindole is challenging due to the high reactivity of the C3

position towards electrophilic substitution. Therefore, multi-step synthetic sequences are

typically employed. A reliable approach involves the synthesis of 2-methylindole-4-carboxylic

acid followed by its conversion to the aldehyde.

Protocol 1: Synthesis of 2-Methylindole-4-carboxylic
Acid
This protocol is adapted from a literature procedure that utilizes a condensation and cyclization

strategy.[6][7]

Workflow Diagram:

2-Bromo-3-nitrobenzoic acid

2-Acetylacetonyl-3-nitrobenzoic acid

Cu(OAc)₂, NaOEt, EtOH

Acetylacetone

3-Methyl-5-nitroisocoumarin

H₂O, DMSO, 170 °C
(Deacetylation) Amino-lactone intermediate

Catalytic Hydrogenation
(e.g., H₂, Pd/C) 2-Methylindole-4-carboxylic acid

Alkaline Hydrolysis
(e.g., NaOH, H₂O)
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Caption: Synthetic route to 2-Methylindole-4-carboxylic acid.

Step-by-Step Procedure:

Condensation: In a round-bottom flask, dissolve 2-bromo-3-nitrobenzoic acid in ethanol. Add

sodium ethoxide, followed by acetylacetone and a catalytic amount of copper(II) acetate.

Reflux the mixture until the starting material is consumed (monitor by TLC). After cooling,
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acidify the reaction mixture and extract the product, 2-acetylacetonyl-3-nitrobenzoic acid,

with an organic solvent.

Deacetylation and Cyclization: Heat the 2-acetylacetonyl-3-nitrobenzoic acid in a mixture of

water and dimethyl sulfoxide (DMSO) at 170 °C. This will effect deacetylation and cyclization

to yield 3-methyl-5-nitroisocoumarin.

Reduction: Subject the 3-methyl-5-nitroisocoumarin to catalytic hydrogenation (e.g., using H₂

over Pd/C) to reduce the nitro group to an amine, forming the corresponding amino-lactone

intermediate.

Hydrolysis and Recyclization: Treat the amino-lactone with an aqueous base (e.g., sodium

hydroxide) to hydrolyze the lactone ring. Subsequent acidification will promote recyclization

to form 2-methylindole-4-carboxylic acid. Purify the product by recrystallization.

Protocol 2: Conversion of 2-Methylindole-4-carboxylic
Acid to 2-Methylindole-4-carboxaldehyde
This two-step protocol involves the reduction of the carboxylic acid to the corresponding

alcohol, followed by oxidation to the aldehyde.

Workflow Diagram:

2-Methylindole-4-carboxylic acid (2-Methyl-1H-indol-4-yl)methanol

Reduction
(e.g., LiAlH₄, THF) 2-Methylindole-4-carboxaldehyde

Oxidation
(e.g., PCC or DMP, CH₂Cl₂)

Click to download full resolution via product page

Caption: Conversion of the carboxylic acid to the aldehyde.

Step-by-Step Procedure:

Reduction to the Alcohol: In a flame-dried flask under an inert atmosphere, suspend lithium

aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C

and slowly add a solution of 2-methylindole-4-carboxylic acid in THF. After the addition is

complete, allow the reaction to warm to room temperature and stir until the starting material
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is consumed. Carefully quench the reaction with water and aqueous sodium hydroxide. Filter

the resulting suspension and concentrate the filtrate to obtain (2-methyl-1H-indol-4-

yl)methanol.

Oxidation to the Aldehyde: Dissolve the (2-methyl-1H-indol-4-yl)methanol in anhydrous

dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC)

or Dess-Martin periodinane (DMP). Stir the reaction at room temperature until the alcohol is

fully converted to the aldehyde (monitor by TLC). Upon completion, filter the reaction mixture

through a pad of silica gel or celite and concentrate the filtrate to yield 2-Methylindole-4-
carboxaldehyde. Purify by column chromatography if necessary.

Applications of 2-Methylindole-4-carboxaldehyde in
Organic Synthesis
The aldehyde functionality at the C4 position of the 2-methylindole scaffold provides a versatile

handle for a wide range of chemical transformations, making it a valuable precursor for the

synthesis of complex heterocyclic systems and biologically active molecules.

Synthesis of Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors due to its ability to form key

hydrogen bonding interactions within the ATP-binding site of kinases. 2-Methylindole-4-
carboxaldehyde serves as an excellent starting material for the elaboration of kinase inhibitor

pharmacophores.

Conceptual Synthetic Pathway:

2-Methylindole-4-carboxaldehyde

Schiff Base Intermediate

Condensation

Heterocyclic Amine
(e.g., aminopyrimidine)

Reduced Amine Linkage

Reduction
(e.g., NaBH₄) Further Functionalization

Coupling Reactions
(e.g., Suzuki, Buchwald-Hartwig) Kinase InhibitorFinal Elaboration
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Caption: General strategy for kinase inhibitor synthesis.

Protocol 3: Reductive Amination for Kinase Inhibitor Scaffolds

This protocol describes a general procedure for coupling 2-Methylindole-4-carboxaldehyde
with a heterocyclic amine, a common step in the synthesis of many kinase inhibitors.

Step-by-Step Procedure:

Schiff Base Formation: Dissolve 2-Methylindole-4-carboxaldehyde and a slight excess of

the desired heterocyclic amine in a suitable solvent such as methanol or dichloroethane. Add

a catalytic amount of a weak acid (e.g., acetic acid) and stir the mixture at room temperature

or with gentle heating to form the corresponding imine (Schiff base).

Reduction: To the solution containing the imine, add a reducing agent such as sodium

borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions. Stir the reaction

until the imine is completely reduced to the secondary amine.

Workup and Purification: Quench the reaction with water and extract the product with an

organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the resulting secondary amine by column

chromatography to obtain the desired kinase inhibitor precursor. This intermediate can then

be subjected to further functionalization, such as cross-coupling reactions, to build the final

inhibitor molecule.

Synthesis of Anti-inflammatory Agents
The indole-4-carboxaldehyde moiety has been identified in natural products with anti-

inflammatory properties.[8][9] Synthetic derivatives of 2-Methylindole-4-carboxaldehyde are

therefore of significant interest in the development of new anti-inflammatory drugs.

Protocol 4: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Carbonyl

Compounds

The Knoevenagel condensation is a powerful tool for C-C bond formation and can be used to

introduce functionalities that are prevalent in anti-inflammatory agents.
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Step-by-Step Procedure:

Reaction Setup: In a round-bottom flask, dissolve 2-Methylindole-4-carboxaldehyde and

an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent

like ethanol or toluene.

Base Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.

Reaction and Workup: Heat the reaction mixture to reflux and monitor the progress by TLC.

Upon completion, cool the reaction to room temperature. The product may precipitate out of

the solution and can be collected by filtration. Alternatively, remove the solvent under

reduced pressure and purify the residue by recrystallization or column chromatography to

yield the α,β-unsaturated product. These products can serve as Michael acceptors or be

further modified to generate a library of potential anti-inflammatory compounds.

Conclusion
2-Methylindole-4-carboxaldehyde is a strategically important building block in organic

synthesis, providing access to a diverse range of complex molecules, particularly in the realm

of medicinal chemistry. While its synthesis requires a multi-step approach to achieve the

desired C4-functionalization, the versatility of the resulting aldehyde opens up a vast landscape

of synthetic possibilities. The protocols outlined in this application note provide a practical guide

for the synthesis and utilization of this valuable intermediate, empowering researchers to

explore new frontiers in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. rsc.org [rsc.org]

3. rsc.org [rsc.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3041560?utm_src=pdf-body
https://www.benchchem.com/product/b3041560?utm_src=pdf-body
https://www.benchchem.com/product/b3041560?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/indole-4-carboxaldehyde-pharmaceutical-intermediate-drug-discovery-ei
https://www.rsc.org/suppdata/c9/qo/c9qo00097f/c9qo00097f1.pdf
https://www.rsc.org/suppdata/d0/ta/d0ta02164d/d0ta02164d1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3041560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. tetratek.com.tr [tetratek.com.tr]

5. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles
[authors.library.caltech.edu]

6. Heterocyclic synthesis from o-halogeno-acids. Part III. Synthesis of 2-methylindole-4-
carboxylic acid and related compounds and of some derivatives of 3-phenylisoquinolin-
1(2H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
[pubs.rsc.org]

7. cdnsciencepub.com [cdnsciencepub.com]

8. Organic Syntheses Procedure [orgsyn.org]

9. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [The Strategic Utility of 2-Methylindole-4-
carboxaldehyde in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3041560#2-methylindole-4-carboxaldehyde-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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